1-Tosyl-1H-indol-3-carbaldehyd

Übersicht

Beschreibung

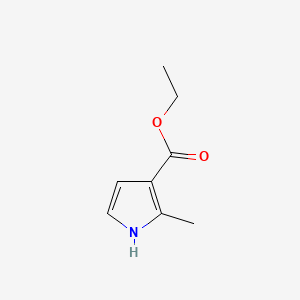

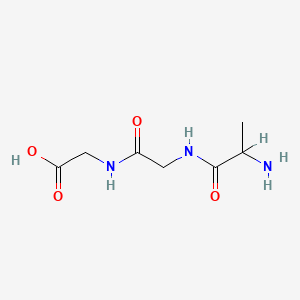

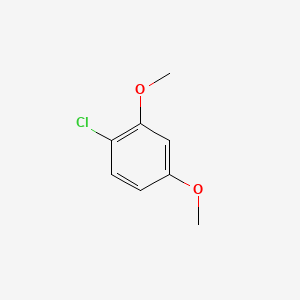

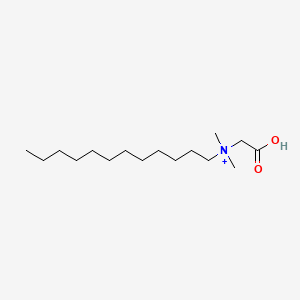

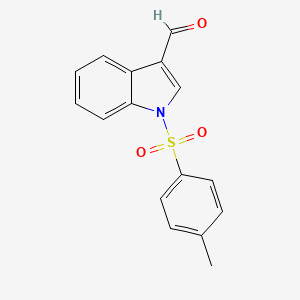

1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C16H13NO3S and a molecular weight of 299.35 . It is also known by its CAS Number: 146384-54-5 .

Molecular Structure Analysis

The linear formula of 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is C16H13NO3S . The structure includes an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.Physical and Chemical Properties Analysis

This compound has a melting point of 136-137°C or 138°C . It has a density of 1.28 and a flash point of 267°C . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

- Aldose-Reduktase-Hemmung: Einige Derivate von 1-Tosyl-1H-indol-3-carbaldehyd wurden als Inhibitoren der Aldose-Reduktase (ALR2) und Aldehydreduktase (ALR1) evaluiert . Diese Enzyme spielen eine entscheidende Rolle in verschiedenen Stoffwechselwegen, und ihre Hemmung ist relevant für Erkrankungen wie Diabetes und Neuropathie.

- Indol-Derivate, einschließlich this compound, zeigen antimikrobielle Eigenschaften. Forscher haben ihr Potenzial als Mittel gegen Bakterien, Pilze und andere Krankheitserreger untersucht .

- Die Anwendung von Indol-Derivaten in der Krebsbehandlung hat Aufmerksamkeit erlangt. Obwohl spezifische Studien zu this compound begrenzt sind, machen seine strukturellen Merkmale ihn zu einem interessanten Kandidaten für weitere Untersuchungen .

- This compound wurde in intrinsisch nachhaltigen Mehrkomponentenreaktionen eingesetzt. Diese Reaktionen ermöglichen die effiziente Synthese komplexer Moleküle und Gerüste, die möglicherweise in der Arzneimittelforschung nützlich sind .

Medizinische Chemie und Arzneimittelentwicklung

Antibakterielle Aktivität

Krebsforschung

Mehrkomponentenreaktionen (MCRs)

Anti-HIV-Forschung

Safety and Hazards

Wirkmechanismus

Target of Action

1-Tosyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures

Mode of Action

It is known that this compound and its derivatives play a significant role in the synthesis of active molecules .

Biochemical Pathways

1-Tosyl-1H-indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are involved in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Result of Action

The result of the action of 1-Tosyl-1H-indole-3-carbaldehyde is the production of biologically active structures . These structures are generated through multicomponent reactions, which are inherently sustainable .

Action Environment

The action environment of 1-Tosyl-1H-indole-3-carbaldehyde is typically in an inert atmosphere at temperatures between 2-8°C . Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPHRFQIBIQGJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352842 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50562-79-3 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.